Enhanced Lipophilicity (LogP) for Improved Passive Permeability Over 5-Methoxy Analog
5-(Benzyloxy)-3H-imidazo[4,5-b]pyridine exhibits a significantly higher calculated partition coefficient (LogP) compared to its 5-methoxy analog, indicating superior lipophilicity that is a critical determinant for passive membrane permeability and central nervous system (CNS) drug design . The target compound's LogP of 2.54 vs. 0.97 for 5-methoxy-3H-imidazo[4,5-b]pyridine represents a calculated 162% increase in lipophilicity, which can translate to markedly improved cell penetration in assays lacking active transporters [1].
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 2.54 |
| Comparator Or Baseline | 5-Methoxy-3H-imidazo[4,5-b]pyridine (CAS 1096666-10-2) with LogP = 0.97 |
| Quantified Difference | 162% higher LogP (2.54 vs. 0.97) |
| Conditions | Computational prediction using standard software, data from chemical databases [1] |
Why This Matters
Procurement decisions for medicinal chemistry programs should prioritize compounds with LogP values in the optimal range (1-3) for oral bioavailability; the target compound's LogP of 2.54 is more favorable for passive diffusion compared to the highly polar methoxy analog, reducing the need for complex pro-drug strategies.
- [1] Chem960. (2025). 5-Methoxy-1H-imidazo[4,5-b]pyridine. CAS 1096666-10-2. Retrieved from https://m.chem960.com/cas/5-%E7%94%B2%E6%B0%A7%E5%9F%BA-1H-%E5%92%AA%E5%94%91%E5%B9%B6-4-5-b-%E5%90%A1%E5%95%B6-1096666-10-2/ View Source
